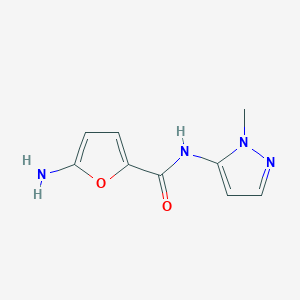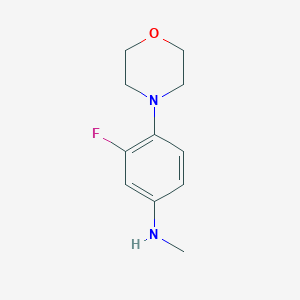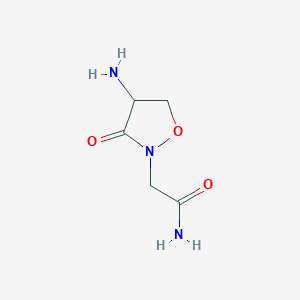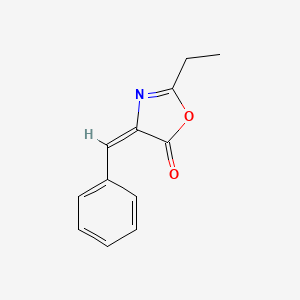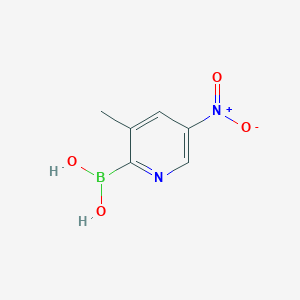
(3-Methyl-5-nitropyridin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-nitropyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 5-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitropyridin-2-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methyl-5-nitropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
(3-Methyl-5-nitropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-nitropyridin-2-yl)boronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst and subsequently transferring the organic group to the electrophilic partner .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and specific substituents.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the nitro group and pyridine ring.
2-Nitrophenylboronic Acid: Contains a nitro group but lacks the methyl group and pyridine ring.
Uniqueness: (3-Methyl-5-nitropyridin-2-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C6H7BN2O4 |
|---|---|
Peso molecular |
181.94 g/mol |
Nombre IUPAC |
(3-methyl-5-nitropyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3,10-11H,1H3 |
Clave InChI |
JSMCIRKNTMRRGY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=C(C=C1C)[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
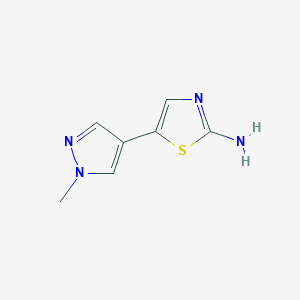
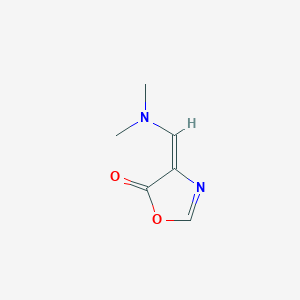
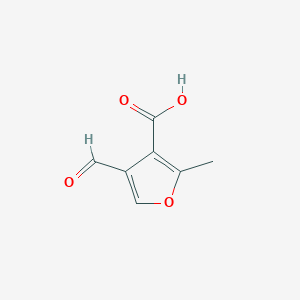

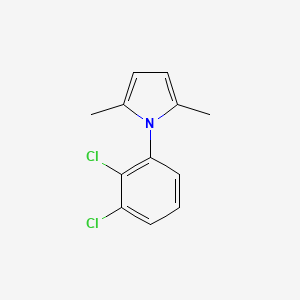
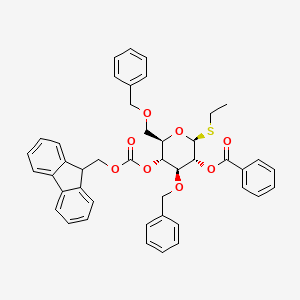
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
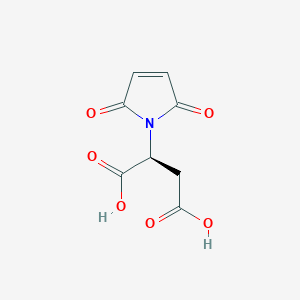
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
